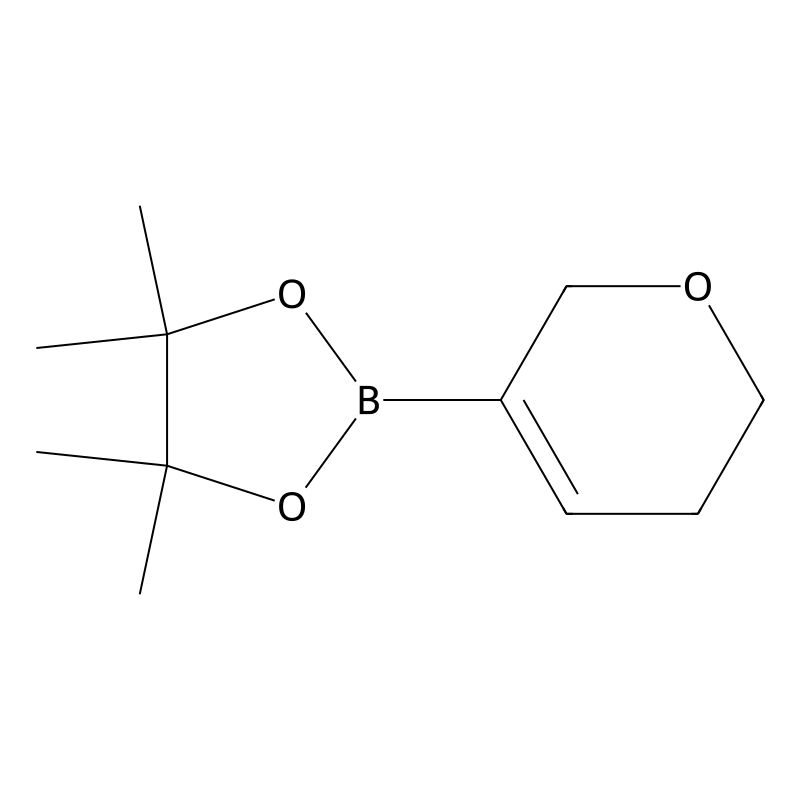2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
- Building Block in Suzuki-Miyaura Coupling Reactions: 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane acts as a valuable building block in Suzuki-Miyaura coupling reactions, a powerful tool for carbon-carbon bond formation. The presence of the boron atom readily participates in the reaction, allowing the formation of complex organic molecules with a pyran ring attached.
Medicinal Chemistry
Development of Novel Therapeutics
This compound serves as a precursor for the synthesis of various heterocyclic compounds with potential therapeutic applications. By incorporating the pyran ring structure into drug candidates, researchers aim to achieve improved properties like target specificity, potency, and bioavailability.
Exploration of Biological Activities
Studies have explored the potential biological activities of the compound itself. Some research suggests its anti-inflammatory and antiproliferative properties, warranting further investigation for its therapeutic potential.
2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a cyclic boronate ester with the molecular formula C₁₁H₁₉BO₃ and a molecular weight of 210.08 g/mol. It appears as a white to light yellow solid and has a melting point ranging from 61°C to 65°C . The compound is moisture and heat sensitive and should be stored under inert gas conditions to maintain stability .
Several synthesis methods have been reported for producing 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:
- Boronate Ester Formation: This method involves the reaction of 5,6-dihydro-2H-pyran with boronic acid derivatives in the presence of a catalyst to yield the desired boronate ester.
- Pinacol Boronate Method: The compound can also be synthesized through pinacol coupling reactions involving appropriate substrates under controlled conditions.
These methods highlight the compound's accessibility for further research and application.
The primary applications of 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lie in organic synthesis and medicinal chemistry. It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals. Additionally, its properties make it useful in materials science for developing new polymers or catalysts.
Several compounds share structural similarities with 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Here are some notable examples:
The uniqueness of 2-(5,6-dihydro-2H-pyran-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane lies in its specific arrangement of functional groups and its potential for diverse applications in synthetic chemistry.
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








